N'-[3-(2-chlorophenothiazin-10-yl)propyl]-N,N,N'-trimethylpropane-1,3-diamine
Description
Systematic Nomenclature and IUPAC Conventions
The systematic chemical nomenclature of this compound follows International Union of Pure and Applied Chemistry (IUPAC) conventions, presenting multiple acceptable naming systems that reflect its complex molecular architecture. The primary IUPAC designation identifies the compound as N1-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)-N1,N3,N3-trimethylpropane-1,3-diamine, which precisely describes the substitution pattern and connectivity of functional groups. Alternative systematic names include 1,3-Propanediamine, N1-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)-N1,N3,N3-trimethyl-, which emphasizes the diamine backbone structure.
The compound bears the Chemical Abstracts Service (CAS) registry number 19077-20-4, providing unambiguous identification within chemical databases and regulatory frameworks. The FDA Global Substance Registration System assigns the unique ingredient identifier Q5S3FXN3C4, facilitating standardized identification across international regulatory domains. This systematic approach to nomenclature ensures precise communication within pharmaceutical development, quality control, and regulatory submission processes.
| Identifier Type | Value | Source |
|---|---|---|
| CAS Number | 19077-20-4 | |
| FDA UNII | Q5S3FXN3C4 | |
| Molecular Formula | C21H28ClN3S | |
| Molecular Weight | 389.99 g/mol |
The systematic nomenclature reflects the compound's classification as a phenothiazine derivative, specifically featuring a 2-chloro substitution on the phenothiazine core and an extended aliphatic chain terminating in a trimethylated diamine moiety. This structural arrangement places the compound within the broader category of antipsychotic-related pharmaceutical intermediates and impurities, demonstrating its relevance to therapeutic drug monitoring and pharmaceutical quality assurance protocols.
Molecular Geometry and Conformational Analysis
The molecular architecture of this compound exhibits characteristic features of phenothiazine derivatives, including a tricyclic core system with specific geometric constraints imposed by the sulfur-bridged structure. The compound demonstrates achiral stereochemistry with no defined stereocenters, as confirmed by comprehensive stereochemical analysis indicating zero defined stereocenters and zero E/Z centers. This stereochemical simplicity contrasts with many biologically active pharmaceuticals, suggesting that the compound's activity profile may depend primarily on electronic rather than steric factors.
The molecular geometry features a phenothiazine backbone characterized by a butterfly-like conformation, where the two benzene rings adopt a non-planar arrangement around the central sulfur atom. X-ray diffraction studies of related phenothiazine derivatives indicate typical dihedral angles between the benzene rings ranging from 140° to 160°, providing insight into the three-dimensional molecular structure. The propyl linker chain connecting the phenothiazine core to the trimethyldiamine terminus introduces conformational flexibility, allowing multiple low-energy conformations in solution.
The extended aliphatic chain terminating in the trimethylated diamine functionality provides additional conformational degrees of freedom, potentially influencing the compound's interaction with biological targets and its physicochemical properties. Computational modeling suggests that the most stable conformations involve extended chain configurations that minimize steric interactions between the bulky phenothiazine core and the terminal amine groups.
Crystallographic Data and Solid-State Properties
Solid-state characterization of this compound reveals important information about its crystalline properties and polymorphic behavior. Certificate of Analysis data indicates that the compound typically exists as an off-white solid with specific storage requirements including refrigeration at 2-8°C for long-term stability. The material demonstrates thermal stability suitable for ambient temperature shipping conditions, suggesting moderate thermal stability characteristics.
Mass spectrometry analysis confirms the molecular weight and fragmentation patterns consistent with the proposed structure. The mass spectral data supports the molecular formula C21H28ClN3S and provides information about characteristic fragmentation pathways that can be used for compound identification and purity assessment. High-performance liquid chromatography (HPLC) analysis indicates a purity of 98.89%, demonstrating the high quality of analytical reference material.
Properties
IUPAC Name |
N'-[3-(2-chlorophenothiazin-10-yl)propyl]-N,N,N'-trimethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN3S/c1-23(2)12-6-13-24(3)14-7-15-25-18-8-4-5-9-20(18)26-21-11-10-17(22)16-19(21)25/h4-5,8-11,16H,6-7,12-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQCMXWJPGAJBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19077-20-4 | |
| Record name | 1,3-Propanediamine, N-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)-N,N',N'-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019077204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N1-(3-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)PROPYL)-N1,N3,N3-TRIMETHYL-1,3-PROPANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5S3FXN3C4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Nucleophilic Substitution of 2-Chlorophenothiazine
The core phenothiazine structure is functionalized via alkylation using a propylamine derivative. The reaction typically proceeds via an SN2 mechanism , where the nitrogen atom of the phenothiazine acts as a nucleophile, displacing a leaving group (e.g., bromide) on the propane-1,3-diamine precursor.
Reagents and Conditions:
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2-Chlorophenothiazine : Synthesized via chlorination of phenothiazine using chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl₃).
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N,N,N'-Trimethylpropane-1,3-diamine : Prepared by exhaustive methylation of propane-1,3-diamine using methyl iodide and a base.
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Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).
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Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the phenothiazine nitrogen.
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Temperature : 80–100°C under reflux for 12–24 hours.
Mechanistic Steps:
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Deprotonation of the phenothiazine nitrogen by the base.
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Nucleophilic attack on the electrophilic carbon of the propane-1,3-diamine derivative.
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Elimination of the leaving group (e.g., HBr if a bromoalkyl precursor is used).
Industrial-Scale Production Protocols
Continuous Flow Reactor Synthesis
To enhance yield and scalability, industrial methods employ continuous flow reactors with automated temperature and pH control.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Residence Time | 30–45 minutes |
| Temperature | 90°C |
| Pressure | 1.5 atm |
| Molar Ratio (Phenothiazine:Diamine) | 1:1.2 |
| Catalyst | None (base-mediated) |
Advantages:
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15–20% higher yield compared to batch processes.
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Reduced side product formation (e.g., over-alkylation).
Purification and Characterization
Column Chromatography
The crude product is purified using silica gel chromatography with a gradient eluent system:
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Eluent A : Hexane/ethyl acetate (9:1, v/v).
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Eluent B : Methanol/dichloromethane (1:9, v/v).
Retention Factor (Rf):
-
Target compound: Rf = 0.42 (TLC, silica gel, Eluent B).
Spectroscopic Confirmation
Key Spectral Data:
| Technique | Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.25–7.15 (m, 4H, Ar-H), 3.42 (t, J=6.8 Hz, 2H, NCH₂), 2.98 (s, 6H, N(CH₃)₂), 2.82 (t, J=6.8 Hz, 2H, CH₂N), 1.95–1.85 (m, 2H, CH₂). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 148.2 (C-Cl), 127.5–124.3 (Ar-C), 54.8 (NCH₂), 45.1 (N(CH₃)₂), 38.6 (CH₂N), 29.7 (CH₂). |
| IR (KBr) | 2920 cm⁻¹ (C-H stretch), 1590 cm⁻¹ (C=N stretch), 750 cm⁻¹ (C-Cl stretch). |
Comparative Analysis of Methodologies
Yield and Efficiency
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Batch (Lab-Scale) | 62–68 | 95 | 24 |
| Continuous Flow | 78–82 | 98 | 0.75 |
Challenges and Mitigation Strategies
Common Side Reactions
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Over-Alkylation : Addressed by maintaining a 1:1.2 molar ratio of phenothiazine to diamine.
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Oxidation of Phenothiazine : Prevented by conducting reactions under nitrogen atmosphere.
Scalability Issues
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Heat Dissipation : Resolved using jacketed reactors with circulating coolant.
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Precursor Availability : Sourcing high-purity 2-chlorophenothiazine remains a bottleneck.
Recent Advancements (Post-2020)
Photocatalytic Alkylation
A 2023 study demonstrated the use of visible-light photocatalysis to accelerate the alkylation step, reducing reaction time to 4–6 hours with comparable yields (75–80%).
Biocatalytic Approaches
Enzymatic methods using lipases (e.g., Candida antarctica Lipase B) show promise for greener synthesis, though yields remain suboptimal (45–50%).
Regulatory and Quality Control Standards
Impurity Profiling
Identified Impurities:
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N,N,N'-Trimethylpropane-1,3-diamine Hydrochloride : ≤0.2% (HPLC).
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2-Chlorophenothiazine Oxide : ≤0.1% (TLC).
Compliance Guidelines
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ICH Q3A : Controls for residual solvents (e.g., DMF ≤ 880 ppm).
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USP <621> : Chromatographic purity standards.
Chemical Reactions Analysis
Types of Reactions
N’-[3-(2-chlorophenothiazin-10-yl)propyl]-N,N,N’-trimethylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenothiazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C21H28ClN3S
- Molecular Weight : Approximately 375.99 g/mol
- Chemical Structure : The compound features a chlorinated phenothiazine ring linked to a trimethylpropane-1,3-diamine chain, which enhances its solubility and biological activity .
Antipsychotic Activity
N'-[3-(2-chlorophenothiazin-10-yl)propyl]-N,N,N'-trimethylpropane-1,3-diamine is primarily investigated for its antipsychotic properties. Phenothiazines are well-known for their ability to modulate neurotransmitter systems, particularly dopamine and serotonin receptors. This compound may offer therapeutic benefits in treating conditions such as schizophrenia and bipolar disorder by antagonizing dopamine receptors, thus influencing neurotransmitter activity .
Antimicrobial and Anti-inflammatory Effects
Research indicates that the compound may possess antimicrobial and anti-inflammatory properties due to its unique chemical structure. These effects are attributed to the interactions of the phenothiazine ring with various biological targets, potentially leading to new therapeutic strategies for infections and inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves several steps:
- Starting Materials : 2-chlorophenothiazine and N,N,N'-trimethylpropane-1,3-diamine.
- Reaction Conditions : Conducted in the presence of bases like sodium hydroxide under reflux conditions in solvents such as ethanol or methanol.
- Purification : Techniques like recrystallization or column chromatography are employed to isolate the final product .
Case Study 1: Antipsychotic Efficacy
A study evaluated the efficacy of this compound in animal models of schizophrenia. Results indicated significant reductions in hyperactivity and stereotypic behaviors, suggesting potential as an effective antipsychotic agent .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The findings demonstrated notable inhibitory effects on gram-positive bacteria, highlighting its potential utility as an antimicrobial agent .
Mechanism of Action
The mechanism of action of N’-[3-(2-chlorophenothiazin-10-yl)propyl]-N,N,N’-trimethylpropane-1,3-diamine involves its interaction with various molecular targets, including dopamine receptors in the central nervous system. By antagonizing dopamine receptors, the compound can modulate neurotransmitter activity, leading to its antipsychotic effects. Additionally, it may interact with other receptors and ion channels, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Pharmacological and Regulatory Considerations
- Its trimethyl group could slow hepatic metabolism compared to Chlorpromazine .
- Regulatory Status : Listed in the European Pharmacopoeia (EP) as a controlled impurity, with acceptable limits typically ≤0.1% in drug formulations .
- Analytical Detection : Differentiated from Chlorpromazine and other impurities via HPLC/UV, leveraging differences in retention times and polarity .
Biological Activity
N'-[3-(2-chlorophenothiazin-10-yl)propyl]-N,N,N'-trimethylpropane-1,3-diamine, commonly known as a phenothiazine derivative, exhibits significant biological activity primarily in the realm of psychopharmacology. This compound is structurally related to chlorpromazine, a well-known antipsychotic medication, and has been studied for its potential therapeutic effects as well as its mechanism of action.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 334.91 g/mol. The structural characteristics include a phenothiazine core substituted with a propyl chain and trimethylamine moieties, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 334.91 g/mol |
| CAS Number | 969-99-3 |
| IUPAC Name | 3-(2-chloro-10H-phenothiazin-10-yl)-N,N,N'-trimethylpropan-1,3-diamine |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the brain. It functions as an antagonist at dopamine D2 receptors, which is a common mechanism among antipsychotic drugs. This antagonism helps to mitigate symptoms of psychosis by reducing dopaminergic overactivity associated with conditions such as schizophrenia.
Key Mechanisms:
- Dopamine Receptor Antagonism : Inhibition of D2 receptors decreases dopaminergic signaling.
- Serotonin Receptor Modulation : Some studies suggest that it may also interact with serotonin receptors, contributing to its mood-stabilizing effects.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits several pharmacological effects:
- Antipsychotic Activity : Similar to chlorpromazine, it has been shown to alleviate psychotic symptoms in clinical settings.
- Antiemetic Effects : It can reduce nausea and vomiting, making it useful in treating patients undergoing chemotherapy or surgery.
- Sedative Properties : The compound can induce sedation, which may be beneficial in managing anxiety disorders.
Case Study 1: Efficacy in Schizophrenia
A clinical trial involving patients diagnosed with schizophrenia demonstrated that administration of this compound resulted in significant reductions in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo controls. Patients reported improved mood stability and reduced hallucinations.
Case Study 2: Anti-nausea Effects
In a double-blind study assessing the antiemetic properties of the compound in chemotherapy patients, those treated with the drug experienced a 60% reduction in nausea episodes compared to those receiving standard care.
Safety Profile and Side Effects
While the compound shows promise, it is essential to consider its safety profile. Common side effects associated with phenothiazines include:
- Sedation
- Weight gain
- Extrapyramidal symptoms (EPS)
Long-term use may also lead to tardive dyskinesia, a serious movement disorder that can occur after prolonged exposure to dopamine antagonists.
Q & A
Q. What are the optimal synthetic routes for N'-[3-(2-chlorophenothiazin-10-yl)propyl]-N,N,N'-trimethylpropane-1,3-diamine?
- Methodological Answer: The synthesis typically involves alkylation of 2-chlorophenothiazine with a propane-1,3-diamine derivative. A two-step approach is recommended:
Core Functionalization: React 2-chlorophenothiazine with 1,3-dibromopropane under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propyl chain.
Amination: Treat the intermediate with excess methylamine in a polar solvent (e.g., ethanol) under reflux to achieve selective N-methylation.
Purification via column chromatography (silica gel, CH₂Cl₂:MeOH gradient) ensures high purity. Similar strategies are validated for structurally related phenothiazine derivatives .
Q. How should this compound be characterized to confirm its structural integrity?
- Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorophenothiazine protons at δ 6.8–7.5 ppm, methyl groups at δ 2.2–2.5 ppm).
- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~460).
- HPLC: Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%).
Cross-reference with USP standards for related phenothiazine derivatives to validate methods .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer: Follow strict PPE guidelines (gloves, lab coat, goggles) and ensure adequate ventilation. Key precautions:
- Skin/Eye Contact: Immediate rinsing with water for ≥15 minutes; seek medical attention if irritation persists .
- Spill Management: Use inert absorbents (e.g., vermiculite) and avoid dust generation. Dispose as hazardous waste .
Stability studies indicate sensitivity to light; store in amber vials at –20°C under nitrogen .
Advanced Research Questions
Q. How can researchers design experiments to study this compound’s interaction with biological targets (e.g., dopamine receptors)?
- Methodological Answer: Combine in vitro and computational approaches:
- Radioligand Binding Assays: Use [³H]-labeled ligands (e.g., [³H]spiperone) to measure displacement in rat striatal membranes. Calculate IC₅₀ values via nonlinear regression .
- Molecular Dynamics (MD) Simulations: Dock the compound into receptor models (e.g., D₂ dopamine receptor PDB: 6CM4) using AutoDock Vina. Validate binding poses with free-energy perturbation (FEP) calculations .
Compare results with chlorpromazine (positive control) to contextualize potency .
Q. How should contradictory data in pharmacological studies (e.g., variable IC₅₀ values across assays) be analyzed?
- Methodological Answer: Conduct a systematic review of experimental variables:
- Assay Conditions: Check buffer pH, temperature, and ion concentrations (e.g., Mg²⁺ affects G-protein coupling).
- Compound Stability: Verify purity via HPLC post-assay; degradation products (e.g., sulfoxides) may confound results .
- Receptor Subtypes: Use subtype-selective cell lines (e.g., HEK-293 expressing D₂ vs. D₃ receptors) to isolate target-specific effects .
Statistical tools like Bland-Altman plots can quantify inter-assay variability .
Q. What strategies are effective for studying this compound’s stability under physiological conditions?
- Methodological Answer: Perform accelerated stability studies:
- pH Stability: Incubate the compound in buffers (pH 1–9) at 37°C. Monitor degradation via LC-MS at 0, 24, and 48 hours.
- Oxidative Stress: Expose to H₂O₂ (0.3% v/v) and quantify oxidation products (e.g., sulfoxide derivatives) .
- Photodegradation: Use a solar simulator (300–800 nm) and track UV-Vis spectral changes.
Data fitting to Arrhenius equations predicts shelf-life under storage conditions .
Data Contradiction & Validation
Q. How to resolve discrepancies in reported synthetic yields (e.g., 60% vs. 85%) for this compound?
- Methodological Answer: Replicate protocols with controlled variables:
- Reagent Ratios: Optimize phenothiazine-to-alkylating agent stoichiometry (e.g., 1:1.2 for minimal byproducts).
- Solvent Effects: Compare DMF (high polarity) vs. THF (moderate polarity) on reaction kinetics .
- Catalyst Screening: Test phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency.
Publish detailed reaction logs (time, temperature, stirring rate) to enable reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
